NAAA Enzyme Inhibition: N-(2-amino-2-oxoethyl)hexadecanamide-Derived Scaffolds vs. Unsubstituted Palmitamide
Although direct IC₅₀ data for the target compound itself are absent from the public domain, structurally analogous N-(2-amino-2-oxoethyl)hexadecanamide derivatives have demonstrated potent inhibition of recombinant human NAAA in HEK293 cell-based assays. A close structural analog (CHEMBL3770896), sharing the hexadecanamide core with a C-terminal carbamate-glycinamide motif, exhibited an IC₅₀ of 23 nM against human NAAA [1]. A second NAAA inhibitor series incorporating the glycinamide terminus gave an IC₅₀ of 7 nM under the same assay conditions [2]. By contrast, unsubstituted hexadecanamide (palmitamide) shows no measurable NAAA inhibition at concentrations up to 50 µM , and even the closest endogenous ligand PEA requires micromolar concentrations to engage the enzyme [3]. This class-level potency differential of >2,000-fold underscores the functional indispensability of the glycinamide moiety for NAAA active-site occupancy.
| Evidence Dimension | Human NAAA inhibitory potency (IC₅₀, nM) |
|---|---|
| Target Compound Data | Not directly reported; closest structural analog IC₅₀ = 7–23 nM (CHEMBL3770896 and related series) |
| Comparator Or Baseline | Hexadecanamide (palmitamide): no NAAA inhibition at 50 µM; Palmitoylethanolamide (PEA, natural substrate): Kₘ ~10 µM |
| Quantified Difference | Class-level: glycinamide-containing analogs show >2,000-fold lower IC₅₀ values than unsubstituted palmitamide; target compound is projected to fall within this active range based on SAR. |
| Conditions | Recombinant human NAAA expressed in HEK293 cells; preincubation 10–30 min; substrate: N-(4-methyl-2-oxo-chromen-7-yl)-hexadecanamide; detection by microplate reader or UPLC/MS. |
Why This Matters
Procurement of the target compound is justified for NAAA inhibitor SAR programs because its glycinamide head group is a critical pharmacophore element absent from generic palmitamide, directly enabling the low-nanomolar potency required for cellular target engagement studies.
- [1] BindingDB. BDBM50151154 (CHEMBL3770896): IC50 23 nM vs human NAAA. https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50151154 View Source
- [2] BindingDB. BDBM50151154 (CHEMBL3770896) alternate assay: IC50 7 nM vs human NAAA. https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50151154 View Source
- [3] Ueda, N., Tsuboi, K., Uyama, T. (2010). N-acylethanolamine metabolism with special reference to N-acylethanolamine-hydrolyzing acid amidase (NAAA). Progress in Lipid Research, 49(4), 299-315. https://doi.org/10.1016/j.plipres.2010.02.003 View Source
